ruthenium(II)](/img/structure/B15249399.png)
(+)-Dichloro[(4R)-4-(i-propyl)-2-{(R)-2-(diphenylphosphino)ferrocenyl}oxazoline](triphenylphosphine)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is a complex organometallic compound. It features a ruthenium center coordinated with dichloro ligands, a chiral oxazoline ligand, and a triphenylphosphine ligand. This compound is of significant interest in the field of catalysis, particularly in asymmetric synthesis due to its chiral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) typically involves the following steps:
Preparation of the Chiral Oxazoline Ligand: The chiral oxazoline ligand is synthesized from the corresponding amino alcohol and a suitable carboxylic acid derivative under dehydrating conditions.
Formation of the Ruthenium Complex: The chiral oxazoline ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands on the ruthenium center are replaced by other ligands. Common reagents for these reactions include phosphines, amines, and halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phosphines, amines, halides, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes or even free ligands.
Applications De Recherche Scientifique
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules, such as enzyme catalysis and drug interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over molecular chirality is required.
Mécanisme D'action
The mechanism by which (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) exerts its effects involves coordination of the ruthenium center with substrates, facilitating various catalytic processes. The chiral oxazoline ligand plays a crucial role in inducing chirality in the reaction products. The molecular targets and pathways involved depend on the specific reactions being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolinerhodium(II)
- Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineiridium(II)
Uniqueness
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is unique due to its specific combination of ligands and the ruthenium center, which provides distinct catalytic properties. Compared to similar compounds with rhodium or iridium centers, the ruthenium complex often exhibits different reactivity and selectivity, making it valuable for specific catalytic applications.
Propriétés
Formule moléculaire |
C46H43Cl2FeNOP2Ru |
|---|---|
Poids moléculaire |
915.6 g/mol |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q;;;;;;+2/p-2/t21-;;;;;;/m0....../s1 |
Clé InChI |
RKBAYBDGVOXZHR-FXULVREGSA-L |
SMILES isomérique |
CC(C)[C@@H]1CO/C(=C\2/C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)/[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2] |
SMILES canonique |
CC(C)C1COC(=C2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



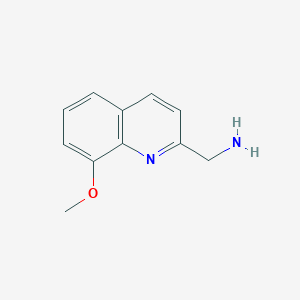


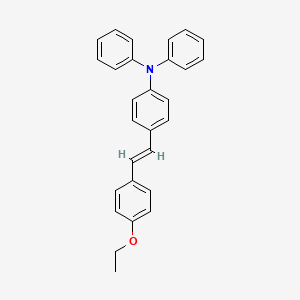
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
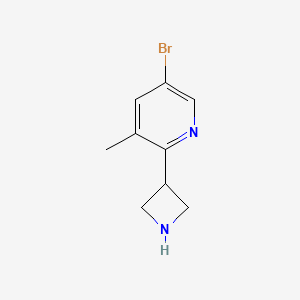

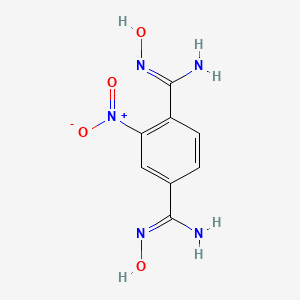
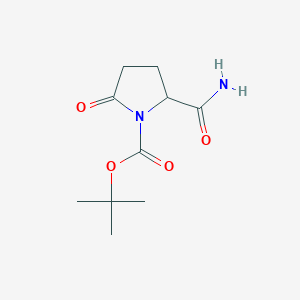
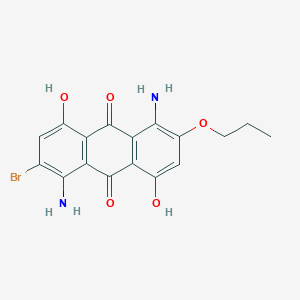
![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
